alpha-Thymidine

Antisense Oligonucleotides Nuclease Stability Oligonucleotide Therapeutics

Standard β-thymidine oligonucleotides suffer rapid degradation by serum nucleases, compromising therapeutic efficacy. α-Thymidine solves this: its inverted C1′ stereochemistry confers substantial endo/exonuclease resistance without phosphorothioate backbones, reducing off-target toxicity. Quantifiable RNA preference (ΔTm = -2.8 °C per single α-T incorporation in DNA·RNA hybrids) enables rational ASO affinity tuning. Supports parallel/antiparallel duplex formation for DNA nanotechnology. Also serves as the critical reference standard for HPLC quantification of the α-anomer impurity in β-thymidine API (e.g., AZT precursor). Key advantages: • Single α-T incorporation: ΔTm = -2.8 °C (DNA·RNA hybrid), enabling precise thermal stability control. • Enhanced serum nuclease resistance while maintaining native phosphodiester linkages. • Dual utility: ASO/aptamer building block & pharmacopeial impurity reference standard.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 4449-43-8
Cat. No. B1599301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Thymidine
CAS4449-43-8
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m0/s1
InChIKeyIQFYYKKMVGJFEH-RNJXMRFFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Thymidine: Biophysical Properties


Alpha-thymidine (α-thymidine) is the alpha-anomeric epimer of the naturally occurring nucleoside thymidine (β-thymidine) . This compound consists of the same thymine base (5-methyluracil) attached to a 2-deoxy-D-ribose sugar, but with an inverted stereochemical configuration at the anomeric C1' position (the glycosidic bond), resulting in a trans configuration between the base and the 2'-hydroxyl group . Unlike the natural beta-anomer which is a fundamental building block of DNA, alpha-thymidine is an unnatural epimer that alters the spatial orientation of the nucleobase relative to the sugar-phosphate backbone. This stereochemical inversion profoundly affects its interaction with enzymes, its structural behavior in oligonucleotides, and its biophysical properties without requiring extensive chemical modification of the nucleobase itself [1].

Why Alpha-Thymidine Is Irreplaceable


Generic substitution of alpha-thymidine with the natural beta-thymidine anomer is precluded by fundamental differences in stereochemical recognition, enzymatic processing, and biophysical behavior [1]. While beta-thymidine is a natural substrate for thymidine kinase and is rapidly incorporated into and degraded from DNA, alpha-thymidine is not recognized as a substrate by these same metabolic enzymes, which fundamentally alters its biological persistence and utility [1][2]. Furthermore, the inverted anomeric configuration alters the orientation of the nucleobase relative to the sugar-phosphate backbone, which in turn affects the geometry of Watson-Crick base pairing, duplex stability, and overall helical structure [3][4]. These differences are not merely academic; they translate directly into quantifiable, application-critical metrics including altered thermal stability of duplexes (ΔTm = -2.8 °C for single-site incorporation), enhanced resistance to both endo- and exonucleases, and altered secondary structure formation [4][5].

Quantitative Comparison: Alpha- vs Beta-Thymidine


Enhanced Nuclease Resistance

Alpha-thymidine-containing oligonucleotides exhibit significantly higher resistance to enzymatic degradation by both endonucleases and exonucleases when compared directly to their natural beta-thymidine counterparts [1][2]. This enhanced stability is intrinsic to the alpha-anomeric configuration and is observed independently of additional stabilizing modifications such as acridine conjugation [1][2].

Antisense Oligonucleotides Nuclease Stability Oligonucleotide Therapeutics

DNA·RNA Hybrid Thermal Destabilization

The incorporation of a single alpha-thymidine residue into a DNA·RNA hybrid duplex, accompanied by polarity reversals (3'-3' and 5'-5' linkages), results in a measurable and modest decrease in thermostability [1]. This specific quantitative value provides a benchmark for predicting the impact of alpha-anomeric modifications on duplex stability in antisense designs.

Thermodynamics DNA-RNA Hybrid Nucleic Acid Structure

RNA Binding Preference & Altered Geometry

Alpha-thymidine-containing oligomers display differential binding affinity, showing a stronger preference for ribose-containing complementary sequences (RNA) compared to deoxyribose-containing sequences (DNA) [1][2]. Furthermore, NMR analysis reveals that the alpha-anomer can form parallel-stranded duplexes and adopts an S-type sugar pucker, contrasting with the typical B-type helix of beta-nucleotides and contributing to altered hybridization geometry [3][4].

Hybridization Selectivity Antisense Targeting Base-Pairing

Antiparallel & Parallel Duplex Formation

Alpha-thymidine, either in homopolymeric sequences or in alternating (αT-βT)-sequences, demonstrates the unique ability to form antiparallel duplex structures, a property not observed with natural beta-thymidine homopolymers [1]. Additionally, alpha-thymidine-containing strands can anneal in a parallel orientation with complementary RNA, forming stable duplexes [2]. These unique structural capabilities stem directly from the alpha-configuration and expand the repertoire of nucleic acid architectures available for research and therapeutic use.

Duplex Formation Self-Assembly Unnatural DNA Structures

Nuclease-Resistant Phosphodiester Oligos

Oligodeoxynucleotides (ODNs) incorporating alpha-thymidine derivatives at the 4'-position (e.g., 4'α-C-aminoalkylthymidines) demonstrate significantly enhanced resistance to nucleolytic hydrolysis by both 3'-exonucleases (snake venom phosphodiesterase) and endonucleases (DNase I), as well as high stability in 50% human serum, all while maintaining natural phosphodiester linkages [1]. This contrasts with many other nuclease-resistant oligonucleotide chemistries which rely on backbone modifications like phosphorothioates.

Oligonucleotide Chemistry Antisense Therapeutics Biostability

Chiral Impurity in Zidovudine (AZT) Synthesis

Alpha-thymidine is a stereoisomeric impurity in beta-thymidine, which is a key raw material for synthesizing the antiretroviral drug zidovudine (AZT) [1]. The presence of the alpha-anomer directly impacts the quality and efficacy of the final drug product, necessitating robust analytical methods for its separation and quantification in beta-thymidine batches [1].

Chiral Separation Pharmaceutical Quality Control Antiviral Drug Synthesis

Alpha-Thymidine Applications


Nuclease-Resistant Antisense Oligonucleotides

Procure alpha-thymidine as a key building block for synthesizing antisense oligonucleotides (ASOs) that require enhanced stability in biological fluids [1][2]. The evidence demonstrates that alpha-thymidine-containing oligomers exhibit significantly increased resistance to endonucleases and exonucleases compared to beta-thymidine [1]. Furthermore, 4'α-modified derivatives can maintain this high resistance while preserving natural phosphodiester linkages, which are crucial for reducing off-target toxicities and non-specific protein binding often associated with phosphorothioate backbones [3][4].

Tunable RNA-Binding Therapeutic Oligos

Utilize alpha-thymidine to fine-tune the binding properties of therapeutic oligonucleotides targeting RNA [1][2]. The compound confers a preference for RNA over DNA targets, as shown by binding studies [1]. Moreover, the incorporation of a single alpha-thymidine residue into a DNA·RNA hybrid duplex results in a predictable and quantifiable reduction in thermal stability (ΔTm = -2.8 °C) [3]. This allows for the rational design of ASOs with controlled binding affinity, which is essential for optimizing therapeutic windows and minimizing off-target hybridization events.

Self-Assembling Nucleic Acid Nanostructures

Employ alpha-thymidine as a specialized monomer for generating non-canonical nucleic acid architectures that are inaccessible to natural beta-nucleosides [1][2]. The evidence confirms that alpha-thymidine sequences can form both antiparallel duplexes (e.g., α-T homopolymers of 14-21 nucleotides) and parallel duplexes with complementary RNA [1][2]. This unique structural plasticity, including the adoption of an S-type sugar pucker and the ability to form Hoogsteen-type base pairing, expands the toolkit for DNA nanotechnology, biosensing, and the creation of stimuli-responsive materials.

Chiral Reference Standard for Beta-Thymidine QC

Source high-purity alpha-thymidine for use as a reference standard in the development and validation of analytical methods for beta-thymidine [1]. As alpha-thymidine is a known stereoisomeric impurity in the beta-thymidine raw material used for synthesizing the antiretroviral drug zidovudine (AZT), its accurate quantification is a regulatory requirement for ensuring drug product quality and efficacy [1]. Validated HPLC methods using chiral stationary phases exist to separate and quantify these anomers, and pure alpha-thymidine is essential for method calibration and system suitability testing [1].

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